

Properties of 1,3,9-Trimethylxanthine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocaffeine*

Cat. No.: *B195696*

[Get Quote](#)

An In-depth Technical Guide to 1,3,9-Trimethylxanthine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,9-Trimethylxanthine, also known as **Isocaffeine** and 9-methyltheophylline, is a purine alkaloid and a structural isomer of the widely known central nervous system stimulant, caffeine (1,3,7-trimethylxanthine).[1][2][3] As a member of the methylxanthine class, it is of significant interest in medicinal chemistry and pharmacology for its potential biological activities, primarily as an adenosine receptor antagonist.[1] This document provides a comprehensive technical overview of the chemical, physical, and pharmacological properties of 1,3,9-trimethylxanthine, including relevant experimental protocols and pathway visualizations. It serves as a critical resource for researchers engaged in the study and development of novel xanthine-based therapeutics.

Chemical and Physical Properties

1,3,9-Trimethylxanthine is a white to off-white powder.[2] Its core structure is a purine ring system with methyl groups attached at the 1, 3, and 9 nitrogen positions. This substitution pattern distinguishes it from its more common isomers: caffeine (1,3,7-), theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-).

Data Summary

The key chemical and physical properties of 1,3,9-trimethylxanthine are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | 1,3,9-trimethylpurine-2,6-dione | [3] |
| Synonyms | Isocaffeine, 9-Methyltheophylline, NSC 28332, Caffeine Impurity C | [1][2][3] |
| CAS Number | 519-32-4 | [1][2][3][4] |
| Molecular Formula | C ₈ H ₁₀ N ₄ O ₂ | [1][3][4] |
| Molecular Weight | 194.19 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 288-290 °C (with decomposition) | [2][4] |
| Water Solubility | >20 mg/mL | [2][5] |
| pKa (Predicted) | 0.74 ± 0.70 | [5] |
| SMILES | <chem>CN1C=NC2=C1N(C(=O)N(C2=O)C)C</chem> | [4] |
| InChIKey | LPHGQDQBBGAPDZ-UHFFFAOYSA-N | [3] |

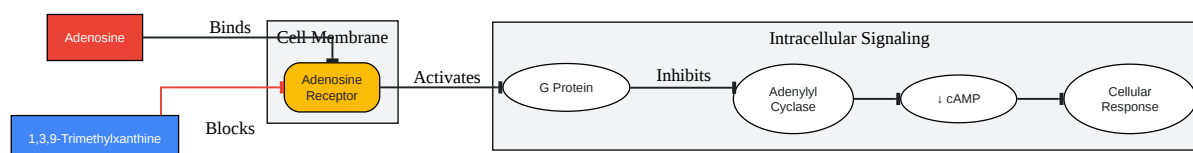
Pharmacology and Mechanism of Action

The primary pharmacological activity of 1,3,9-trimethylxanthine is the antagonism of adenosine receptors.[1] However, its biological effects appear to differ from its isomer, caffeine, particularly concerning intracellular calcium mobilization.

Adenosine Receptor Antagonism

Like other methylxanthines, 1,3,9-trimethylxanthine acts as a competitive antagonist at adenosine receptors (A₁, A_{2a}, A_{2e}, and A₃). Adenosine is an endogenous nucleoside that

modulates a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation, typically by binding to its G protein-coupled receptors. By blocking these receptors, methylxanthines inhibit the effects of adenosine, leading to stimulatory effects on the central nervous system and other tissues.[6][7][8] The affinity of **isocaffeine** for adenosine receptors appears to be low, with an IC_{50} value greater than 1000 μ M reported in one study.[9]



[Click to download full resolution via product page](#)

Caption: General mechanism of adenosine receptor antagonism by 1,3,9-trimethylxanthine.

Effect on Intracellular Calcium

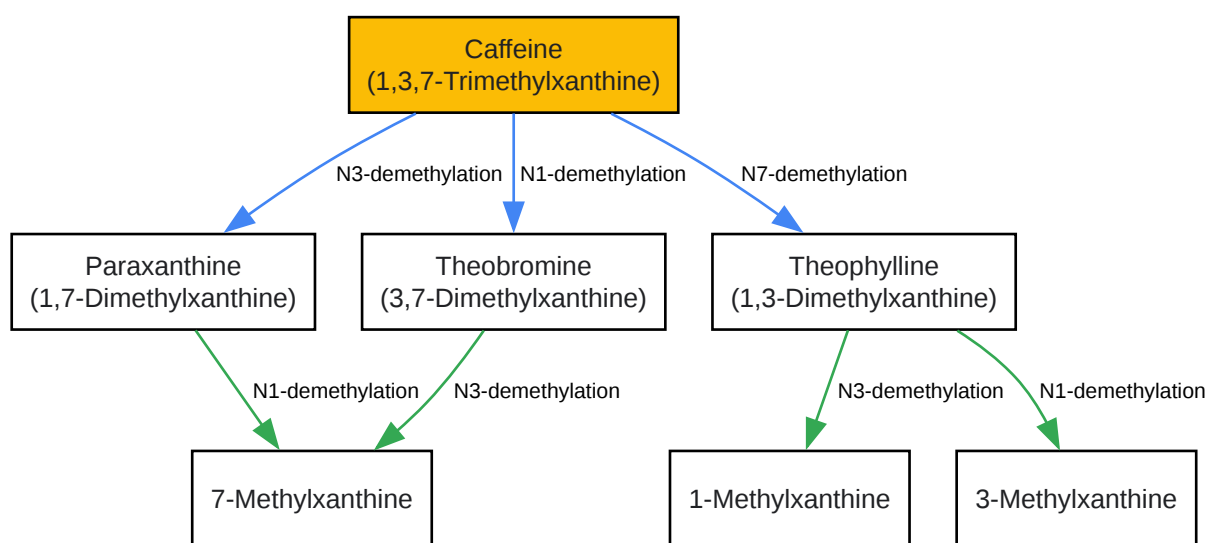
There is conflicting information regarding the effect of 1,3,9-trimethylxanthine on intracellular calcium ($[Ca^{2+}]_i$). One source suggests it possesses cytosolic calcium ion-antagonistic properties.[4] Conversely, another study reports that, unlike caffeine, it does not induce a rise in $[Ca^{2+}]_i$ in rat ventricular myocytes, a difference attributed to its lower membrane permeability.[2] This discrepancy highlights an area requiring further investigation to fully elucidate its pharmacological profile.

Phosphodiesterase (PDE) Inhibition

While not its primary mechanism at typical physiological concentrations, methylxanthines are known inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDEs leads to an increase in intracellular cAMP levels, mimicking the effects of Gs-coupled receptor activation. 1,3,9-Trimethylxanthine has been identified as a phosphodiesterase 4 (PDE4) inhibitor.[12]

Metabolism

Specific metabolic pathways for 1,3,9-trimethylxanthine are not extensively documented in the available literature. For context, the metabolism of its isomer, caffeine (1,3,7-trimethylxanthine), is well-characterized and primarily involves the hepatic cytochrome P450 1A2 (CYP1A2) enzyme.[13] Caffeine undergoes successive N-demethylation reactions to form its major metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[13][14][15] It is plausible that 1,3,9-trimethylxanthine also undergoes N-demethylation, but the specific metabolites and enzymatic pathways have yet to be fully elucidated.



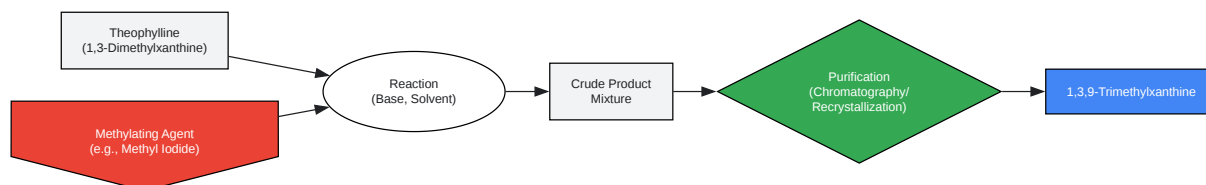
[Click to download full resolution via product page](#)

Caption: N-demethylation pathways of caffeine, providing a context for potential methylxanthine metabolism.

Synthesis and Analysis

Synthesis

The synthesis of 1,3,9-trimethylxanthine can be achieved through the methylation of a suitable xanthine precursor. A common and direct approach involves the N9-methylation of theophylline (1,3-dimethylxanthine).[2] Various methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a base.[2][15]

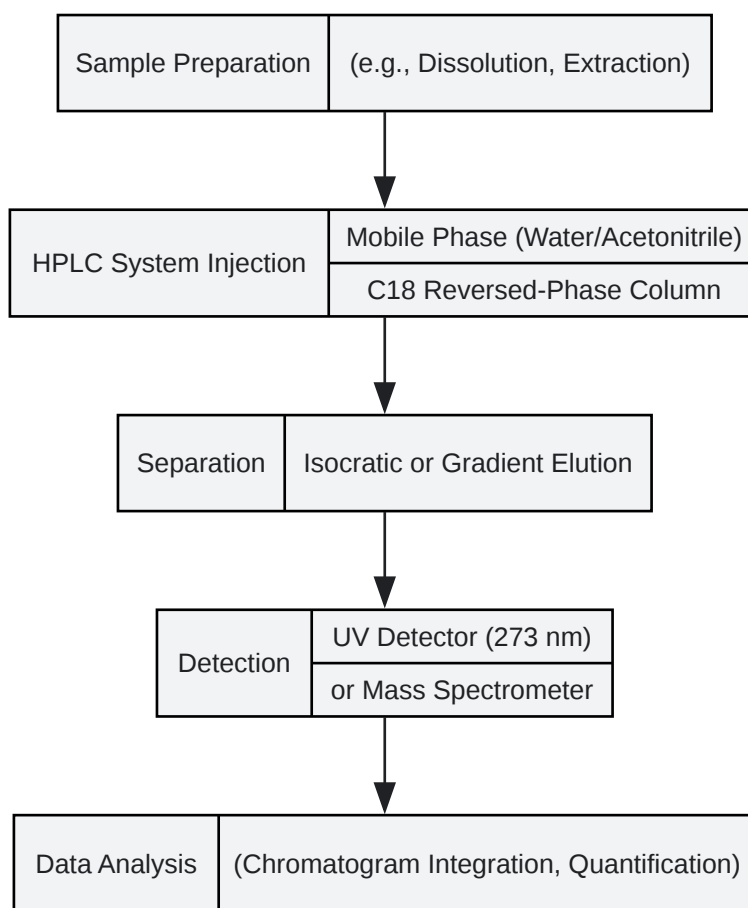


[Click to download full resolution via product page](#)

Caption: Simplified workflow for the chemical synthesis of 1,3,9-trimethylxanthine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the separation and quantification of methylxanthines, including 1,3,9-trimethylxanthine.[9][16][17] Reversed-phase columns (e.g., C18) with mobile phases typically consisting of water and an organic modifier like acetonitrile or methanol are commonly used.[9][17] Detection is usually performed with a UV detector at approximately 273 nm.[9] More advanced methods may utilize mass spectrometry (UHPLC-MS) for enhanced sensitivity and specificity.[17]



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the analysis of methylxanthines by HPLC.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the study of 1,3,9-trimethylxanthine. These are representative methodologies for the class of methylxanthines and may require optimization for specific applications.

Protocol: Synthesis via N-methylation of Theophylline

- **Dissolution:** Dissolve theophylline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
- **Deprotonation:** Add a base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir at room temperature to facilitate the deprotonation of the N9 position.

- Methylation: Add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the reaction mixture.
- Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1,3,9-trimethylxanthine.[\[15\]](#)

Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)

- Membrane Preparation: Prepare cell membrane homogenates from a tissue or cell line expressing the adenosine receptor subtype of interest (e.g., rat brain).[\[9\]](#)
- Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl.
- Incubation: In triplicate, incubate the membrane preparation with a specific radioligand (e.g., [³H]CHA for A₁ receptors) at a fixed concentration.
- Competition: Add varying concentrations of the test compound (1,3,9-trimethylxanthine) to compete with the radioligand for receptor binding.
- Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radioactive antagonist.
- Separation: After incubation (e.g., 60 minutes at 25 °C), rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

- **Data Analysis:** Calculate the concentration of 1,3,9-trimethylxanthine that inhibits 50% of the specific binding of the radioligand (IC_{50} value). Convert IC_{50} to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Protocol: HPLC Analysis

- **Standard Preparation:** Prepare a stock solution of 1,3,9-trimethylxanthine of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Create a series of calibration standards by serial dilution.
- **Sample Preparation:** Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 μ m syringe filter to remove particulate matter.
- **Chromatographic Conditions:**
 - **Instrument:** HPLC system with a UV-Vis detector.
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).^[9]
 - **Mobile Phase:** An isocratic mixture of acetate buffer (pH 4) and acetonitrile (e.g., 90:10 v/v).^[9]
 - **Flow Rate:** 1.0 mL/min.^[9]
 - **Injection Volume:** 20 μ L.^[9]
 - **Detection Wavelength:** 273 nm.^[9]
- **Analysis:** Inject the standards and samples. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of 1,3,9-trimethylxanthine in the samples is determined from this curve.

Toxicology and Safety

1,3,9-Trimethylxanthine is classified as harmful if swallowed (H302).^[5] While comprehensive toxicological data is limited, one study has noted that oxidative products of **isocaffeine**, formed in the presence of TiO_2 nanoparticles under UV light, exhibit increased cytotoxicity and

genotoxicity towards ovarian cancer cells.[2] Standard laboratory safety precautions, including the use of gloves and eye protection, should be employed when handling this compound.[2]

Conclusion

1,3,9-Trimethylxanthine is a valuable research compound within the methylxanthine family. Its distinct substitution pattern results in a pharmacological profile that differs from its well-known isomer, caffeine, particularly concerning its effects on intracellular calcium. While it is established as an adenosine receptor antagonist, further research is required to fully characterize its receptor subtype selectivity, metabolic fate, and complete toxicological profile. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential therapeutic applications of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Isocaffeine (CAS 519-32-4) - High-Purity Reference Standard [benchchem.com]
- 3. Isocaffeine | C₈H₁₀N₄O₂ | CID 1326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,9-Trimethylxanthine | 519-32-4 | FT08061 | Biosynth [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pinpick.it [pinpick.it]
- 10. mdpi.com [mdpi.com]
- 11. Caffeine | C₈H₁₀N₄O₂ | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 13. The Methylxanthine We All Take! A Look on Caffeine and Its Pharmacology. — Andréas Astier [andreasastier.com]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Properties of 1,3,9-Trimethylxanthine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195696#properties-of-1-3-9-trimethylxanthine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com